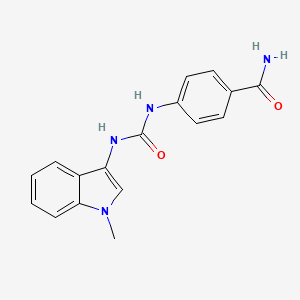

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

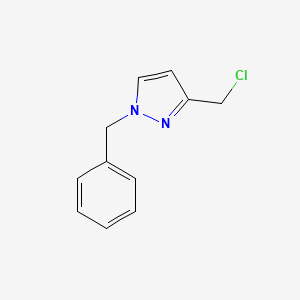

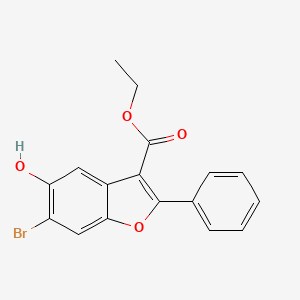

“4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide” is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341. It contains an indole ring, which is a common structure in many natural and synthetic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis and biological evaluation of six pairs of chiral ureidopropanamido derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide” are not mentioned in the search results, similar compounds have been evaluated for their in vitro antiproliferative activities . These compounds were found to inhibit tubulin polymerization, a key process in cell division .Wissenschaftliche Forschungsanwendungen

Role in Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and have shown potential in the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential applications in cancer treatment .

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial properties, making them potentially useful in the treatment of various microbial infections .

Anti-Inflammatory Applications

Indole derivatives have also shown anti-inflammatory properties, which could make them useful in treating conditions characterized by inflammation .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents, with some compounds demonstrating inhibitory activity against influenza A and Coxsackie B4 virus .

Antitubercular Activity

Indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Role in Cell Cycle Regulation

Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . This suggests potential applications in regulating cell cycles and potentially treating diseases characterized by abnormal cell growth .

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties, which could make them useful in combating oxidative stress .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes, making them a possible avenue for future research in antidiabetic therapies .

Wirkmechanismus

Target of Action

The primary target of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. It primarily disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest, particularly at the G2/M phase, and eventually induce apoptosis or programmed cell death .

Zukünftige Richtungen

Indole-containing compounds, such as “4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide”, have diverse pharmacological activities and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications, including cancer and tuberculosis treatment .

Eigenschaften

IUPAC Name |

4-[(1-methylindol-3-yl)carbamoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUIABOIZNHIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)

![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)